BenchChemオンラインストアへようこそ!

L-687414

NMDA receptor pharmacology Glycine site antagonism Electrophysiology

L-687414 (cis-4-Methyl-HA-966) is a validated low-efficacy partial agonist at the glycine co-agonist site of the NMDA receptor, functionally distinct from generic antagonists. Key differentiators: ~10% intrinsic activity of glycine; 3.6-fold greater potency than HA-966 (apparent Kb=15 µM). At neuroprotective plasma levels (25 µg/mL), reduces cortical infarct volume by 41% while uniquely preserving LTP (unlike MK-801). Essential for psychosis modeling (hyperlocomotion reversal assay) and anticonvulsant benchmarking (ED50 5.1–26.1 mg/kg). Procure verified-purity material for reproducible results.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
CAS No. 132619-43-3
Cat. No. B140025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-687414
CAS132619-43-3
Synonymscis-4-methyl-HA-966
L 687,414
L 687414
L 687414, (3R-cis)-isomer
L-687,414
L-687414
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESCC1CN(C(=O)C1N)O
InChIInChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3/t3-,4-/m1/s1
InChIKeySKYSFPFYQBZGDC-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-687414 (CAS 132619-43-3): A Low-Efficacy Partial Agonist at the Glycine Site of the NMDA Receptor for CNS Research


L-687414, also known as cis-4-Methyl-HA-966 or (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one, is a chiral small molecule that functions as a low-efficacy partial agonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor complex [1]. With a molecular weight of 130.15 g/mol, it is a close structural analogue of the parent compound HA-966 [2]. In the presence of physiological concentrations of glycine, L-687414 acts primarily as a functional antagonist, attenuating excessive NMDA receptor activation without fully blocking the ion channel [3]. This unique pharmacological profile distinguishes it from competitive antagonists and ion channel blockers, making it a valuable tool for dissecting the role of the glycine modulatory site in excitatory neurotransmission, neuroprotection, and synaptic plasticity [3].

Why L-687414 Cannot Be Replaced by Generic Glycine Site Modulators: The Quantitative Evidence for Differential Potency, Efficacy, and Functional Selectivity


Scientific and industrial users cannot simply interchange L-687414 with other glycine-site NMDA receptor ligands because its distinct profile as a low-efficacy partial agonist, rather than a full antagonist, yields quantifiable differences in key experimental outcomes. As demonstrated in direct head-to-head comparisons, L-687414 exhibits significantly greater functional potency than its parent analogue HA-966 [1], a fundamentally lower intrinsic activity compared to R(+)-HA-966 [1], and a unique ability to preserve long-term potentiation (LTP) at neuroprotective doses, a property not shared by the ion channel blocker MK-801 [1]. These quantifiable differences in potency, efficacy, and functional selectivity mean that substituting L-687414 with a generic glycine site antagonist or NMDA channel blocker will produce a different pharmacological signature, potentially confounding results and invalidating comparisons to established literature.

Quantitative Differentiation Guide for L-687414: Head-to-Head Data vs. Key NMDA Receptor Modulators


Functional Potency vs. Parent Analogue: L-687414 Exhibits 3.6-Fold Higher Antagonist Activity than HA-966 at the NMDA Receptor Glycine Site

In a direct head-to-head comparison using rat cortical slices to measure antagonism of NMDA-evoked population depolarizations, L-687414 demonstrated significantly greater functional potency than its parent analogue, HA-966. The apparent Kb value for L-687414 was determined to be 15 µM, whereas HA-966 required a concentration of 55 µM to achieve the same level of antagonism. This represents a 3.6-fold increase in functional potency for L-687414 [1].

NMDA receptor pharmacology Glycine site antagonism Electrophysiology

Intrinsic Activity Profile: L-687414 Functions as a Weaker Partial Agonist (≈10% Efficacy) Compared to R(+)-HA-966 (≈20% Efficacy)

A critical differentiating factor for L-687414 is its very low intrinsic activity at the glycine site. In whole-cell voltage-clamp experiments on rat cultured cortical neurons, L-687414 was unable to completely abolish NMDA-evoked inward currents, confirming its nature as a partial agonist. Its estimated intrinsic activity was approximately 10% of the maximal effect of the full agonist glycine. In contrast, the related compound R(+)-HA-966, tested under identical conditions, exhibited a higher intrinsic activity of approximately 20% of the glycine response [1]. This lower efficacy means L-687414 functions more as a pure antagonist in systems with saturating glycine, offering a different pharmacological profile.

NMDA receptor modulation Partial agonism Electrophysiology

Functional Selectivity in Vivo: L-687414 Preserves Synaptic Plasticity (LTP) at Neuroprotective Doses, Unlike the Channel Blocker MK-801

A key differentiator for L-687414 is its functional selectivity, allowing it to achieve neuroprotection without impairing long-term potentiation (LTP), a cellular correlate of learning and memory. In anesthetized rats, an L-687414 dosing regimen known to produce maximal neuroprotection in a stroke model (28 mg/kg i.v. bolus + 28 mg/kg/h infusion) was compared to a similarly neuroprotective regimen of the NMDA ion channel blocker MK-801 (0.12 mg/kg i.v. bolus + 1.8 µg/kg/h infusion). LTP in the dentate gyrus was effectively abolished by MK-801 but remained largely intact in the L-687414-treated group [1]. This demonstrates a clear functional dissociation between glycine site partial agonism and ion channel blockade.

Neuroprotection Synaptic plasticity Long-term potentiation Behavioral pharmacology

In Vivo Anticonvulsant Potency: L-687414 Demonstrates Quantifiable Efficacy (ED50 Values) Across Multiple Preclinical Seizure Models

The anticonvulsant activity of L-687414 has been quantified across a panel of standard preclinical seizure models in mice, providing specific ED50 values for experimental reference. Intravenous administration of L-687414 protected against seizures induced by N-methyl-D,L-aspartic acid (NMDLA) with an ED50 of 19.7 mg/kg, against pentylenetetrazol (PTZ)-induced seizures with an ED50 of 13.0 mg/kg, and against electroshock-induced seizures with an ED50 of 26.1 mg/kg. Furthermore, in DBA/2 mice, a genetic model of audiogenic seizures, intraperitoneal administration yielded an ED50 of 5.1 mg/kg [1]. This range of quantifiable in vivo potencies provides a baseline for comparing the efficacy of other glycine site modulators or for designing combination therapy studies.

Anticonvulsant Epilepsy models In vivo pharmacology

High-Impact Application Scenarios for L-687414 Based on Verified Quantitative Differentiation


Electrophysiological Studies of NMDA Receptor Function Requiring a High-Potency, Low-Efficacy Partial Agonist

Researchers using patch-clamp electrophysiology to study NMDA receptor kinetics and pharmacology should select L-687414 for its verified functional potency (apparent Kb = 15 µM) and very low intrinsic activity (≈10% of glycine) [1]. Compared to its parent analogue HA-966, which has a 3.6-fold lower functional potency, L-687414 achieves effective glycine site blockade at lower concentrations, reducing the risk of off-target effects. Its weaker partial agonism, compared to R(+)-HA-966, ensures that it functions predominantly as an antagonist, providing a cleaner signal for quantifying NMDA receptor-mediated currents and for calibrating the effects of other modulators. These quantitative properties, established through direct comparison, make L-687414 the superior tool for precise in vitro pharmacology [1].

Preclinical Neuroprotection Studies in Stroke and Ischemia Models Where Preservation of Cognitive Function is Critical

For in vivo studies investigating neuroprotection following focal ischemia or traumatic brain injury, L-687414 offers a uniquely advantageous profile. As demonstrated in a rat model of permanent middle cerebral artery occlusion, an L-687414 infusion regimen achieving a plasma level of 25 µg/ml reduced cortical infarct volume by 41% compared to saline-treated controls [2]. Critically, at these neuroprotective doses, L-687414 does not abolish long-term potentiation (LTP), a key cellular mechanism for learning and memory, unlike the NMDA channel blocker MK-801 [1]. This functional selectivity, validated by direct head-to-head comparison, makes L-687414 the preferred agent for studies where mitigating excitotoxic damage must be balanced against the preservation of synaptic plasticity and cognitive function, a critical consideration for translational research in stroke therapy [1][2].

Behavioral Pharmacology and Drug Discovery Assays for Screening Novel GlyT1 Inhibitors or Antipsychotic Candidates

L-687414 serves as a validated pharmacological tool for inducing a robust and reproducible hyperlocomotion response in rodents, a behavior linked to NMDA receptor hypofunction and used to model aspects of psychosis [3]. This assay is widely employed to screen for the in vivo efficacy of novel glycine transporter 1 (GlyT1) inhibitors and putative antipsychotic compounds, which dose-dependently reverse L-687414-induced hyperlocomotion [3]. The use of L-687414 in this assay is underpinned by its well-defined pharmacology at the glycine site, ensuring that the observed behavioral effects are a direct consequence of modulating NMDA receptor function. For contract research organizations and pharmaceutical discovery units, procuring L-687414 with verified potency and efficacy is essential for running a reliable and interpretable behavioral screening cascade [3].

Anticonvulsant Research and Comparative Pharmacology Studies in Preclinical Seizure Models

L-687414 is a critical reference compound for research programs investigating novel anticonvulsant mechanisms. Its quantifiable in vivo potency has been established across multiple standard seizure models, with ED50 values ranging from 5.1 mg/kg i.p. (audiogenic seizures) to 26.1 mg/kg i.v. (electroshock) in mice [4]. This detailed potency profile provides a solid benchmark for comparative pharmacology. When a researcher is evaluating a new chemical entity targeting the glycine site or another mechanism, L-687414's known ED50 values in specific models serve as a direct comparator to assess the relative efficacy of the new compound. Using a well-characterized tool like L-687414 ensures that the results of comparative studies are robust, reproducible, and anchored to a body of established literature [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-687414

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.